[5-(4-Chlorophenyl)furan-2-yl](furan-2-yl)methanone
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Overview
Description
5-(4-Chlorophenyl)furan-2-ylmethanone is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and another furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)furan-2-ylmethanone typically involves the reaction of furan-2,5-dicarbaldehyde with (4-chlorophenyl)magnesium bromide in a Grignard reaction . The reaction is carried out in tetrahydrofuran as a solvent, often under an ice-water bath to control the temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach in organic synthesis for producing such compounds on a larger scale. The reaction conditions can be optimized for industrial applications by adjusting parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)furan-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)furan-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)furan-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(furan-2-yl)methanone: Similar structure but lacks the additional furan ring.
Furan-2,5-diylbis((4-chlorophenyl)methanol): Contains two chlorophenyl groups and a furan ring but differs in functional groups.
Uniqueness
5-(4-Chlorophenyl)furan-2-ylmethanone is unique due to its dual furan rings and the presence of a chlorophenyl group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61019-13-4 |
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Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H9ClO3/c16-11-5-3-10(4-6-11)12-7-8-14(19-12)15(17)13-2-1-9-18-13/h1-9H |
InChI Key |
AJWFNBGXXVVOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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